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Compound of Interest

Compound Name: Rehmaionoside B

Cat. No.: B1246874

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Rehmannioside B, an iridoid glycoside found in the roots of Rehmannia glutinosa. The
document details its mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data,
outlines the experimental protocols for their acquisition, and explores its potential biological
significance through the lens of a key signaling pathway.

Spectroscopic Data of Rehmannioside B

The structural elucidation of Rehmannioside B has been achieved through a combination of
mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry has been employed to determine the molecular formula and
fragmentation pattern of Rehmannioside B. In positive ion mode using electrospray ionization
(ESI), Rehmannioside B typically forms a sodium adduct.
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Molecular Formula
(deduced)

lon Observed m/z

[M+Na]* 413.2158 C19H340sNa

Table 1: High-Resolution Mass
Spectrometry data for
Rehmannioside B in positive

ion mode.

Rehmannioside B is an isomer of Rehmannioside A, and their MS/MS spectra show similarities,
which is characteristic of their structural relationship[1]. The fragmentation of iridoid glycosides
like Rehmannioside B often involves the loss of the glucose molecule (162 Da) and subsequent
losses of water molecules[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed *H and 3C NMR data are essential for the complete structural assignment of
Rehmannioside B. While a complete, published dataset specifically for Rehmannioside B is not
readily available in the searched literature, data for its isomer, Rehmannioside A, and other
similar iridoid glycosides provide a reference for the expected chemical shifts and coupling
constants. The structural differences between isomers like Rehmannioside A and B would be
reflected in subtle variations in their NMR spectra.

Note: A comprehensive table of 1H and 13C NMR data for Rehmannioside B will be populated
upon the availability of peer-reviewed and published spectroscopic data.

Experimental Protocols

The following sections describe the general methodologies used for the spectroscopic analysis
of Rehmannioside B and related compounds.

Sample Preparation and Extraction

Fresh or dried roots of Rehmannia glutinosa are the primary source for the isolation of
Rehmannioside B. A general protocol involves the following steps:
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Figure 1: General workflow for the isolation of Rehmannioside B.

Mass Spectrometry (UPLC-Q-TOF-MS)

The analysis of Rehmannioside B is typically performed using Ultra-Performance Liquid
Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-
MS).

Instrumentation: Agilent UPLC system coupled to a Q-TOF mass spectrometer with an
electrospray ionization (ESI) source.

Chromatographic Conditions:

e Column: ACQUITY UPLC HSS T3 column (2.1 mm x 100 mm, 1.8 um)

e Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B)
e Flow Rate: 0.3 mL/min

e Column Temperature: 30 °C

« Injection Volume: 2-5 pL

Mass Spectrometry Conditions:

lonization Mode: ESI Positive

Capillary Voltage: 3.5 kV

Sampling Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C
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e Desolvation Gas Flow: 600 L/h

e Scan Range: m/z 50-1200

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra for the structural elucidation of iridoid glycosides are recorded on high-field NMR
spectrometers.

Instrumentation: Bruker Avance 500 MHz NMR spectrometer (or equivalent).

Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated
solvent (e.g., CDsOD, D:20).

Experiments:
e 1D NMR: 'H NMR, 3C NMR, and DEPT-135.

e 2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum
Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear
Overhauser Effect Spectroscopy).

These experiments allow for the assignment of all proton and carbon signals and the
determination of the stereochemistry of the molecule.

Biological Activity and Signaling Pathway

While direct studies on the biological activity of Rehmannioside B are limited, its structural
similarity to Rehmannioside A and its presence in Rehmannia glutinosa, a plant with known
therapeutic properties, suggest potential biological relevance. Compounds from Rehmannia
have been shown to modulate the PI3SK/AKT signaling pathway, which is a critical regulator of
cell growth, survival, and metabolism.

The PI3K/AKT pathway is a key intracellular signaling cascade. Its activation by bioactive
compounds from Rehmannia can lead to a variety of cellular responses, including anti-
inflammatory and neuroprotective effects.
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Figure 2: Proposed activation of the PISK/AKT signaling pathway by Rehmannioside B.
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The activation of this pathway by compounds from Rehmannia glutinosa has been linked to
neuroprotective effects and the regulation of glucose metabolism. Further research is
warranted to specifically elucidate the role of Rehmannioside B in modulating this and other
signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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